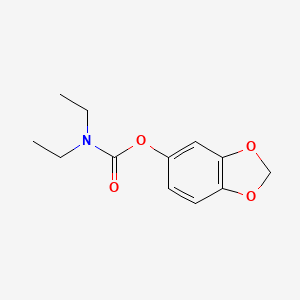![molecular formula C15H15NO2 B8488466 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile](/img/structure/B8488466.png)
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile is an organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework imparts unique chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile typically involves the formation of the spirocyclic ring followed by the introduction of the benzonitrile group. One common synthetic route includes the reaction of a suitable diol with a nitrile-containing compound under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids or amides.
Aplicaciones Científicas De Investigación
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The benzonitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: This compound shares the spirocyclic core but has a boronic acid group instead of a benzonitrile group. It is used in different chemical reactions and applications.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group, making it useful in various organic transformations.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains a nitrogen atom in the spirocyclic ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the spirocyclic structure with the benzonitrile group, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile |
InChI |
InChI=1S/C15H15NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-5H,6-10H2 |
Clave InChI |
NLOHYJWGGSKAMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC=C1C3=CC=C(C=C3)C#N)OCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]-benzonitrile](/img/structure/B8488431.png)



![Carbamic acid,[5-amino-2-(dimethylamino)-2'-fluoro[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8488457.png)



